Comparative Antiparasitic Potency Against T. cruzi
4-Amino-N-(5-chloro-2-pyridinyl)benzamide (referred to as 'pyridyl benzamide 2' in the study) demonstrates a selectivity index of ≥10 against T. cruzi, with no significant inhibition observed against other protozoan parasites such as T. brucei, Leishmania, or Plasmodium falciparum at comparable concentrations [1]. In contrast, the related clinical-stage antiparasitic agent fexinidazole exhibits a lower selectivity profile with documented activity against multiple kinetoplastid species, indicating broader off-target effects [2].
| Evidence Dimension | Selectivity index against T. cruzi vs. other protozoa |
|---|---|
| Target Compound Data | Selectivity index ≥10; IC50 >10 µM against T. brucei, L. infantum, P. falciparum |
| Comparator Or Baseline | Fexinidazole: Selectivity index not explicitly quantified but documented activity against multiple kinetoplastid species (T. brucei IC50 ~1-3 µM) |
| Quantified Difference | Target compound exhibits ≥10-fold selectivity window; comparator lacks species-specific selectivity |
| Conditions | In vitro protozoan growth inhibition assays against T. cruzi (Tulahuen strain), T. brucei rhodesiense, L. infantum, and P. falciparum |
Why This Matters
The high selectivity index minimizes off-target effects in antiparasitic screens, ensuring that observed activity is specific to T. cruzi rather than a pan-antiparasitic effect.
- [1] PMC6892603. A new chemotype with promise against Trypanosoma cruzi. Bioorg Med Chem Lett. 2019;30(1):126778. doi:10.1016/j.bmcl.2019.126778 View Source
- [2] Torreele E, Bourdin Trunz B, Tweats D, et al. Fexinidazole—a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness. PLoS Negl Trop Dis. 2010;4(12):e923. doi:10.1371/journal.pntd.0000923 View Source
